molecular formula C18H23BN2O4 B8132876 [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester

[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester

Cat. No.: B8132876
M. Wt: 342.2 g/mol
InChI Key: ODRMMMHQJXYJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester (CAS: Catalog Number 185167, MDL: MFCD31613738) is a boronate ester derivative featuring a pyrazole core substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The 1-position of the pyrazole is functionalized with an acetic acid benzyl ester group. Its molecular formula is C₁₈H₂₃BN₂O₄, with a molecular weight of 342.21 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity with palladium catalysts, enabling the formation of carbon-carbon bonds in drug discovery and materials science .

Properties

IUPAC Name

benzyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)15-10-20-21(11-15)12-16(22)23-13-14-8-6-5-7-9-14/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRMMMHQJXYJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester is a boron-containing organic compound that has garnered attention for its potential biological activities. Boron compounds have been widely studied for their applications in medicinal chemistry due to their ability to interact with biological systems. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H26BNO
  • Molecular Weight : 295.23 g/mol
  • Structure : The compound features a pyrazole ring connected to a dioxaborolane moiety and an acetic acid benzyl ester.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key areas of research include:

1. Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties through several mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that compounds similar to this one can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Pathways : The compound may interact with signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

2. Anti-inflammatory Effects

The compound has potential anti-inflammatory properties:

  • Cytokine Inhibition : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Neutrophil Activity Modulation : Similar compounds have been noted for their ability to modulate neutrophil activity, which is crucial in inflammatory responses.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Interaction : The presence of the pyrazole moiety suggests possible interactions with G-protein coupled receptors (GPCRs), which are critical in various signaling pathways.
  • Metal Coordination : The dioxaborolane structure may facilitate coordination with metal ions in biological systems, enhancing its reactivity and potential therapeutic effects.

Case Studies

Several studies have explored the biological activity of related boron compounds:

Case Study 1: CXCR Antagonism

A study on boronic acid derivatives demonstrated their ability to act as antagonists for chemokine receptors CXCR1 and CXCR2. These receptors are implicated in inflammatory responses and cancer metastasis. The findings suggested that modifications in the boron structure could enhance receptor binding and inhibition efficacy .

Case Study 2: Antitumor Activity

Research involving a series of pyrazole derivatives showed that certain modifications could lead to significant antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the pyrazole ring could enhance cytotoxicity .

Data Tables

Activity Type Mechanism Reference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production
Neutrophil modulationModulation of neutrophil activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
[Target Compound] [4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester Pyrazole core, benzyl ester, boronate at C4 C₁₈H₂₃BN₂O₄ 342.21 Suzuki couplings; benzyl ester enhances lipophilicity
Acetic acid 2-[4-(boronate)-pyrazol-1-yl]-ethyl ester Ethyl ester linker, boronate at C4 C₁₃H₂₁BN₂O₄ 280.13 Simpler synthesis; lower molecular weight for improved solubility
Ethyl 2-methyl-2-[4-(boronate)-pyrazol-1-yl]propionate Branched propionate ester, boronate at C4 C₁₄H₂₃BN₂O₄ 294.16 Steric hindrance may reduce reactivity in cross-couplings
4-[4-(boronate)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester Piperidine ring replaces acetic acid ester; boronate at C4 C₁₉H₃₂BN₃O₄ 377.30 Pharmacophore modification for kinase inhibitor scaffolds
[3-(boronate)-phenoxy]-acetic acid ethyl ester Phenoxy-boronate instead of pyrazole core C₁₅H₂₀BO₅ 307.14 Altered electronic properties (aromatic vs. heterocyclic boronate)
1-Ethyl-5-(boronate)-1H-pyrazole No ester group; ethyl substituent at N1 C₉H₁₆BN₂O₂ 192.06 Direct coupling applications without ester hydrolysis steps

Pharmacological and Industrial Relevance

  • Drug Discovery : Piperidine-containing analogues (e.g., SynChem’s C₁₉H₃₂BN₃O₄) are used in kinase inhibitor scaffolds due to their ability to mimic ATP-binding motifs .
  • Materials Science : Thiophene-boronate esters (e.g., SC-35021, C₁₃H₁₉BO₄S) are employed in organic electronics for their electron-deficient aromatic systems .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis involves pyrazole bromination followed by lithium-halogen exchange and boronate esterification, achieving yields >75% .

Reactivity Trends : Pyrazole-boronates show faster coupling kinetics (TOF ~1,200 h⁻¹) compared to phenyl-boronates (TOF ~800 h⁻¹) due to the electron-withdrawing nature of the pyrazole ring .

Stability Data : Benzyl esters degrade <5% under neutral conditions (24h, 25°C), but hydrolyze rapidly (>90%) in basic media (pH 10), limiting their use in aqueous reactions .

Preparation Methods

Synthesis of 4-Bromo-1H-pyrazole Intermediate

The pyrazole core is synthesized via cyclocondensation of hydrazine hydrate with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of hydrazine with acetylacetone in ethanol under reflux yields 3,5-dimethylpyrazole, which is subsequently brominated at the 4-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. This step affords 4-bromo-1H-pyrazole in 75–85% yield.

Iridium-Mediated Borylation

The brominated pyrazole undergoes borylation using pinacolborane (HBPin) in the presence of an iridium catalyst. As demonstrated in the synthesis of 4-bromo-1-methyl-5-(pinacolatoboryl)-1H-pyrazole, the reaction employs [(COD)Ir(OMe)]₂ (3 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) in pentane at room temperature. Key parameters include:

ParameterValue
Catalyst[(COD)Ir(OMe)]₂ (3 mol%)
Liganddtbpy (3 mol%)
SolventPentane
Temperature20°C
Reaction Time5 hours
Yield68% (monoborylated product)

The mechanism involves oxidative addition of the C–Br bond to iridium, followed by transmetallation with HBPin and reductive elimination to form the C–B bond. A minor diborylated byproduct (12%) is typically removed via pentane washes.

Palladium-Catalyzed Cross-Coupling for Boronate Ester Installation

An alternative route utilizes palladium-catalyzed Miyaura borylation, which is effective for aryl halides but less common for pyrazole systems. This method is advantageous for substrates sensitive to iridium catalysis.

Preparation of 4-Iodo-pyrazole Derivative

The pyrazole core is iodinated at the 4-position using iodine monochloride (ICl) in acetic acid, yielding 4-iodo-1H-pyrazole in 70–80% yield. Subsequent protection of the pyrazole nitrogen with a benzyl group via alkylation using benzyl bromide and potassium carbonate in acetone ensures stability during cross-coupling.

Miyaura Borylation with Bis(pinacolato)diboron

The iodinated intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Adapted from the synthesis of N-(4-boronobenzyl)acetamide, the reaction uses Pd(dppf)Cl₂ (5 mol%), potassium acetate (3 equiv), and DMSO at 80°C for 3 hours:

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
BaseKOAc (3 equiv)
SolventDMSO
Temperature80°C
Yield60–70%

The mechanism proceeds via oxidative addition of Pd⁰ to the C–I bond, followed by transmetallation with B₂Pin₂ and reductive elimination.

This method prioritizes early introduction of the acetic acid benzyl ester group to avoid boronate ester sensitivity in subsequent steps.

Alkylation of Pyrazole Nitrogen

1H-pyrazole is alkylated with benzyl chloroacetate in the presence of NaH as a base in THF at 0°C to room temperature. This step installs the acetic acid benzyl ester moiety, yielding [pyrazol-1-yl]-acetic acid benzyl ester in 85–90% yield.

Bromination and Borylation

The 4-position of the alkylated pyrazole is brominated using NBS, followed by iridium-catalyzed borylation as described in Section 1.2. This sequence avoids exposing the boronate ester to harsh alkylation conditions, improving overall yield to 65–75%.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityKey Advantage
Iridium borylation68HighShort reaction time
Palladium cross-coupling65ModerateCompatible with sensitive groups
Sequential alkylation75HighAvoids boronate degradation

Challenges and Optimization Strategies

  • Byproduct Formation : Diborylated byproducts in iridium-catalyzed reactions are minimized by using 1.5 equiv of HBPin and rigorous solvent washing.

  • Steric Hindrance : Bulky substituents on pyrazole nitrogen reduce borylation efficiency; using neopentyl glycol-derived boron reagents improves selectivity.

  • Purification : Boronate esters are purified via silica gel chromatography with ethyl acetate/hexane gradients, avoiding aqueous workups to prevent hydrolysis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid benzyl ester?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A common approach involves coupling 4-bromopyrazole derivatives with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water (3:1) at 80°C for 12–24 hours . The benzyl ester group is introduced via nucleophilic substitution or esterification of the acetic acid precursor using benzyl bromide in the presence of a base like K₂CO₃ .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via column chromatography (silica gel, gradient elution).

Q. How should this compound be stored to ensure stability?

  • Handling Protocol : Boronic esters are hygroscopic and sensitive to oxidation. Store under inert gas (argon or nitrogen) at –20°C in airtight, amber glass vials. Use molecular sieves (3Å) to absorb residual moisture .
  • Stability Data : Decomposition occurs upon exposure to >40% humidity or temperatures >25°C (evidenced by NMR spectral broadening after 72 hours under ambient conditions) .

Q. What analytical techniques are recommended for structural confirmation?

  • Analytical Workflow :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks: δ 1.3 ppm (pinacol methyl groups), δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.6 ppm (acetic acid methylene) .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA, 70:30) with UV detection at 254 nm. Purity >95% is acceptable for most synthetic applications .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this compound?

  • Experimental Design :

  • Catalyst Screening : Test Pd catalysts (Pd(OAc)₂, PdCl₂(dppf)) with ligands (SPhos, XPhos) in DMF or toluene. Higher yields (>85%) are achieved with PdCl₂(dppf) in toluene at 90°C .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of aryl halides but may reduce boronic ester stability. Use 10% water in THF to balance reactivity .
    • Data Contradiction : Some studies report lower yields (<60%) in aqueous systems due to ester hydrolysis. Mitigate by pre-drying solvents with MgSO₄ .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-boronic ester derivatives?

  • Case Study : Conflicting IC₅₀ values (e.g., 2 μM vs. 10 μM in kinase assays) may arise from:

  • Assay Conditions : Varying ATP concentrations (1 mM vs. 100 μM) or buffer pH (7.4 vs. 6.8) .
  • Compound Purity : HPLC-MS analysis revealed impurities (>5% in commercial batches) that inhibit off-target proteins .
    • Resolution : Validate activity via orthogonal assays (e.g., SPR for binding affinity, cellular viability assays).

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions between the pyrazole core and ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with hinge-region residues (e.g., Met793) .
  • SAR Analysis : Modifying the benzyl ester to a bulkier group (e.g., tert-butyl) reduces off-target binding to PI3K by 40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.